molecular formula C17H24N2O2S B3000144 (3-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2310221-22-6

(3-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No.: B3000144
CAS No.: 2310221-22-6
M. Wt: 320.45
InChI Key: VWGNFSZMVSSITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a synthetic organic compound featuring a 1,4-diazepane (a seven-membered ring with two nitrogen atoms) substituted at the 4-position with a tetrahydrothiophen-3-yl group (a saturated five-membered sulfur-containing ring) and a 3-methoxyphenyl methanone moiety. This structure combines aromatic, heterocyclic, and sulfur-containing components, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-21-16-5-2-4-14(12-16)17(20)19-8-3-7-18(9-10-19)15-6-11-22-13-15/h2,4-5,12,15H,3,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGNFSZMVSSITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that compounds similar to (3-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone exhibit significant antimicrobial properties. A study on related benzodiazepine derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these derivatives were found to be in the range of 62.5 to 78.12 µg/mL.

Antiproliferative Effects

In vitro studies have shown that related compounds exhibit antiproliferative effects on cancer cell lines. For instance, methanol extracts from plants containing similar structures demonstrated inhibition of cell proliferation in HeLa and A549 cell lines with IC50 values around 226 µg/mL . This suggests that the compound may possess potential as an anticancer agent.

The mechanisms through which (3-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve interaction with specific protein targets within microbial cells or cancer cells, potentially disrupting their normal functions.

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial activity of methanol extracts containing similar compounds. The extracts were tested against multiple bacterial strains, revealing significant antibacterial activity against MRSA strains, which are known for their resistance to conventional antibiotics . The study highlighted the potential for developing new antimicrobial agents from these compounds.

Case Study 2: Anticancer Properties

Another research effort focused on the antiproliferative effects of benzodiazepine derivatives in human cancer cell lines. The study found that specific structural modifications enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells . This finding underscores the therapeutic potential of (3-Methoxyphenyl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone in oncology.

Data Summary

Activity Target MIC/IC50 Reference
AntimicrobialStaphylococcus aureus62.5 µg/mL
AntiproliferativeHeLa Cell Line226 µg/mL
AntiproliferativeA549 Cell Line242.52 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Structural Features Biological Activity/Application Source
(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl 5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl methanone (MK-4305) 1,4-Diazepane, benzoxazole, triazole, and methanone groups Dual orexin receptor antagonist (insomnia treatment)
7-(1,4-Diazepan-1-yl)-2-(3-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one 1,4-Diazepane fused with pyrido-pyrimidinone, 3-methoxyphenyl substituent Not specified (structural focus)
Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1–C4 series) Bis-phenyl methanone core with thiadiazole and alkyl/aryl amino groups Antimicrobial, antibiofilm, efflux pump inhibition
Indole- and pyrrole-derived cannabinoids (e.g., JWH-018 analogues) Morpholinoethyl or cyclic side chains, aromatic heads (indole/pyrrole), methanone CB1 receptor agonists (psychoactive effects)

Key Comparative Insights

1,4-Diazepane and Methanone Core
  • MK-4305 shares the 1,4-diazepane and methanone framework but incorporates benzoxazole and triazole substituents instead of tetrahydrothiophene and 3-methoxyphenyl. These differences likely enhance its selectivity for orexin receptors, critical for sleep regulation .
  • The pyrido-pyrimidinone derivative () integrates the 1,4-diazepane into a larger heterocyclic system, which may reduce conformational flexibility compared to the target compound.
Tetrahydrothiophene vs. Other Heterocycles
  • The tetrahydrothiophene group in the target compound introduces a sulfur atom, which could improve solubility via polar interactions or modulate electronic effects.
  • Cannabinoid analogues () highlight the importance of cyclic side chains (e.g., morpholinoethyl) for CB1 receptor binding. The tetrahydrothiophene’s smaller size and sulfur atom may offer distinct steric and electronic profiles compared to morpholine or pyrrolidine rings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.